5-Amino-1-benzofuran-3-one hydrochloride chemical structure and properties
5-Amino-1-benzofuran-3-one hydrochloride chemical structure and properties
5-Amino-1-benzofuran-3-one Hydrochloride: A Privileged Scaffold in Diversity-Oriented Synthesis and Medicinal Chemistry
Executive Summary
In modern drug discovery and organic synthesis, the identification of versatile, bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. 5-Amino-1-benzofuran-3-one hydrochloride (often referred to as 5-amino-3-coumaranone hydrochloride) represents a highly valuable, orthogonal reactivity scaffold. It combines the privileged benzofuran-3(2H)-one core—a motif ubiquitous in bioactive natural products like aurones and griseofulvin—with a reactive primary amine at the C5 position.
As a Senior Application Scientist, I have observed that the strategic use of the hydrochloride salt, rather than the free base, is a critical operational choice. The HCl salt dramatically enhances bench stability by preventing the auto-oxidation typically associated with electron-rich anilines, while simultaneously improving solubility in polar protic solvents for downstream aqueous workflows. This whitepaper provides an in-depth mechanistic guide to the physicochemical properties, divergent reactivity profiles, and validated experimental protocols for utilizing this compound in advanced synthetic applications.
Chemical Identity and Physicochemical Properties
The utility of 5-amino-1-benzofuran-3-one hydrochloride lies in its dual-functional nature. The molecule possesses an electrophilic/enolizable center at the C2/C3 positions and a nucleophilic center at the C5 amine.
Causality in Salt Selection: The free base of 5-amino-1-benzofuran-3-one (CAS: 1174298-02-2)[1][2] is susceptible to oxidative degradation upon prolonged exposure to air and light. By protonating the C5 amine to form the hydrochloride salt, the lone pair of the nitrogen is sequestered. This reduces the overall electron density of the benzofuran ring, effectively shutting down radical-mediated auto-oxidation pathways and ensuring lot-to-lot reproducibility in high-throughput screening libraries.
Table 1: Physicochemical Summary
| Property | Value / Description |
| Chemical Name | 5-Amino-1-benzofuran-3(2H)-one hydrochloride |
| Free Base CAS Number | 1174298-02-2 |
| Molecular Formula (Salt) | C8H8ClNO2 |
| Molecular Weight (Salt) | 185.61 g/mol |
| Appearance | Off-white to pale crystalline powder |
| Solubility | Soluble in DMSO, MeOH, H2O; Insoluble in Hexanes |
| Storage Conditions | Desiccated at 2–8 °C, protected from light |
Mechanistic Reactivity & Synthetic Applications
The orthogonal reactivity of 5-amino-1-benzofuran-3-one hydrochloride allows chemists to selectively functionalize either the heterocyclic core or the peripheral amine.
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C2 Methylene Reactivity (Aldol/Knoevenagel Condensations): The active methylene group at the C2 position is highly acidic due to the adjacent C3 carbonyl and the ring oxygen. Under basic conditions, it readily undergoes Knoevenagel condensation with aromatic aldehydes to yield aurones ((Z)-2-benzylidenebenzofuran-3(2H)-ones)[3][4].
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C5 Amine Reactivity (Acylation/Alkylation/Cross-Coupling): Upon in situ neutralization of the HCl salt with a non-nucleophilic base (e.g., Triethylamine or DIPEA), the C5 primary amine is liberated. This site can be selectively acylated, reductively aminated, or subjected to Buchwald-Hartwig cross-coupling to append various pharmacophores.
Diagram 1: Divergent synthetic pathways of 5-Amino-1-benzofuran-3-one HCl.
Table 2: Reaction Profiles and Expected Yields
| Reaction Type | Target Position | Key Reagents | Typical Yield Range |
| Aurone Synthesis | C2 Methylene | Ar-CHO, KOH/NaOH, EtOH | 65% – 85% |
| Spiro-annulation | C2 Methylene | Dibromoalkanes, K2CO3, DMF | 40% – 60% |
| Amidation | C5 Amine | R-COCl, TEA, DCM, 0 °C | 80% – 95% |
| Reductive Amination | C5 Amine | R-CHO, NaBH(OAc)3, DCE | 70% – 90% |
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to aid in troubleshooting.
Diagram 2: Standard experimental workflow for derivatizing the HCl salt.
Protocol A: Synthesis of 5-Amino-Aurone Derivatives (C2 Functionalization)
Aurones are synthesized via a base-catalyzed Knoevenagel condensation[4].
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Preparation: Suspend 5-amino-1-benzofuran-3-one hydrochloride (1.0 equiv, 1.0 mmol) in absolute ethanol (5.0 mL).
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Neutralization & Catalysis: Add aqueous KOH (50% w/v, 3.0 equiv). Scientific Rationale: The large excess of base is required because the first equivalent neutralizes the HCl salt, while the remaining base deprotonates the C2 methylene to form the reactive enolate. Ethanol is chosen as the solvent because it solubilizes the enolate but often forces the highly conjugated aurone product to precipitate, driving the equilibrium forward.
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Condensation: Add the substituted benzaldehyde (1.1 equiv). Stir at room temperature for 4–6 hours.
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Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly polar starting material and the appearance of a bright yellow/orange fluorescent spot indicates aurone formation.
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Workup: Acidify the mixture with 1N HCl to pH 6 to neutralize excess KOH. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
Protocol B: Chemoselective N-Acylation (C5 Functionalization)
To functionalize the amine without triggering C2 condensation, strictly anhydrous, non-basic conditions (relative to the C2 pKa) must be maintained.
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Preparation: Dissolve the hydrochloride salt (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere. Cool to 0 °C.
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Neutralization: Add Triethylamine (TEA, 2.5 equiv) dropwise. Scientific Rationale: TEA is a non-nucleophilic base strong enough to liberate the C5 amine from the HCl salt, but not strong enough to significantly deprotonate the C2 methylene, ensuring chemoselectivity.
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Acylation: Slowly add the acyl chloride (1.05 equiv). Stir at 0 °C for 1 hour, then warm to room temperature.
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Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated. Purify via silica gel chromatography.
Biological Significance and Medicinal Chemistry
The benzofuran-3-one core and its derivatives exhibit a broad spectrum of biological activities, making 5-amino-1-benzofuran-3-one a highly sought-after precursor[3][5].
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Antimicrobial & Antifungal Agents: Aurones derived from benzofuran-3-ones have demonstrated significant efficacy against bacterial strains (e.g., S. aureus, B. subtilis) and fungal pathogens. The lipophilicity of the core allows for efficient penetration of microbial cell membranes[4][6].
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Enzyme Inhibition: Spiroannulated benzofuran-3-ones have been investigated as inhibitors of the human peptidyl prolyl cis/trans isomerase Pin1, a critical target in cancer therapeutics[7].
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Antioxidant Properties: The electron-rich nature of the benzofuran oxygen, coupled with the extended conjugation in aurone derivatives, provides excellent radical scavenging capabilities, often outperforming standard antioxidants in in vitro assays[4].
By utilizing the 5-amino variant, medicinal chemists can easily append solubilizing groups (like morpholines or piperazines via amide linkages) to the C5 position, drastically improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting drug candidates.
References
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Hassan, G.S., et al. "Aurones and furoaurones: Biological activities and synthesis." ResearchGate (July 2018). Available at:[Link]
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Kendre, M.M., and Vidule, R.R. "Synthesis, characterizations and antimicrobial activity of new aurone derivatives." International Journal of Pharmaceutical Sciences and Research (July 2023). Available at: [Link]
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Sharma, P., et al. "Antimicrobial and antioxidant evaluation of new quinolone based aurone analogs." Arabian Journal of Chemistry (May 2014). Available at: [Link]
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National Institutes of Health (NIH). "Novel Spiroannulated 3-Benzofuranones. Synthesis and Inhibition of the Human Peptidyl Prolyl cis/trans Isomerase Pin1." PMC. Available at:[Link]
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- 1. 1379335-75-7|5-Amino-2-ethylbenzofuran-3(2H)-one|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and antioxidant evaluation of new quinolone based aurone analogs - Arabian Journal of Chemistry [arabjchem.org]
- 5. evitachem.com [evitachem.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Novel Spiroannulated 3-Benzofuranones. Synthesis and Inhibition of the Human Peptidyl Prolyl cis/trans Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
